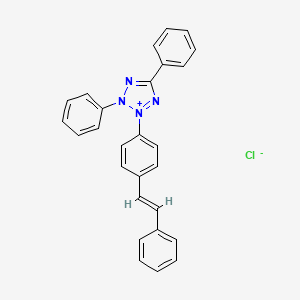

2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride

Overview

Description

“2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride” is a chemical compound with the molecular formula C27H21ClN4 . It is a solid at 20°C and should be stored away from light .

Molecular Structure Analysis

The molecular weight of “this compound” is 436.9 g/mol . The InChI string representation of its structure isInChI=1S/C27H21N4.ClH/c1-4-10-22 (11-5-1)16-17-23-18-20-26 (21-19-23)31-29-27 (24-12-6-2-7-13-24)28-30 (31)25-14-8-3-9-15-25;/h1-21H;1H/q+1;/p-1/b17-16+; . Physical And Chemical Properties Analysis

“this compound” is a solid at 20°C . It has a molecular weight of 436.9 g/mol . It has a melting point of 219.0 227.0 °C .Scientific Research Applications

Thermal Behavior and Stability

Tetrazolium salts, including 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride, are explored for their thermal behavior and stability. Research by Gavazov et al. (2009) examined several 2H-tetrazolium salts and their ion-associated complexes (IAC) with the Mo(VI) — 4-nitrocatechol anionic chelate. They discovered that the thermal stability of these complexes depends on specific factors, including molecular mass and the presence of nitrophenyl substituents in the tetrazolium ring, which affect their association constants. This investigation aids in understanding the thermal properties of tetrazolium salts for potential applications in thermal analysis and material science (Gavazov et al., 2009).

Cell Viability and Fluorescence Imaging

Tetrazolium salts, including variants like MTT and CTC, have been widely utilized in cell biology for assessing cell viability and conducting fluorescence imaging. Stockert et al. (2018) reviewed the application of these compounds in viability assays for eukaryotic cells and bacteria. The reduction of tetrazolium salts to formazan by active cellular enzymes enables the quantification of metabolically active cells. This property is crucial for cytotoxicity assays and cell viability studies, highlighting the significant role of tetrazolium salts in biomedical research and diagnostics (Stockert et al., 2018).

Complex Formation and Liquid-Liquid Extraction

The study of complex formation and liquid-liquid extraction involving tetrazolium salts is of interest in analytical chemistry. Gavazov and Toncheva (2009) focused on the ion-pairing between 2,3,5-substituted monotetrazolium cations and anions derived from 4-(2-pyridylazo)resorcinol or 4-(2-thiazolylazo)resorcinol. Their research contributes to the understanding of the spectral characteristics and stability of these ion-pairs, which is essential for the investigation of metal complexes and analytical applications of tetrazolium salts in chemistry (Gavazov & Toncheva, 2009).

Synthesis and Production Challenges

The synthesis of tetrazolium salts, including this compound, poses certain challenges regarding their cost and complexity. Penev and Mequanint (2016) explored various methods for preparing model tetrazolium salts, identifying optimal conditions for their production. This research is crucial for developing efficient and cost-effective synthesis methods for tetrazolium salts, potentially broadening their application in scientific research and industry (Penev & Mequanint, 2016).

Mechanism of Action

Mode of Action

The compound 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride interacts with its target, the mitochondria, by undergoing a reduction process . Under anaerobic conditions, it is completely reduced .

Biochemical Pathways

The reduction of this compound in the mitochondria affects the redox potential within the cell . This change in redox potential can have downstream effects on various biochemical pathways within the cell, particularly those involving energy production and cellular respiration .

Result of Action

The reduction of this compound results in a color change from colorless to red, due to the formation of formazan . This color change is often used as an indicator of cellular respiration and viability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reduction process is enhanced under anaerobic conditions . Additionally, the compound is light sensitive , which means its stability and efficacy could be affected by exposure to light.

Future Directions

Biochemical Analysis

Biochemical Properties

2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride plays a crucial role in biochemical reactions as a redox indicator. It interacts with enzymes such as dehydrogenases, which are involved in cellular respiration. When reduced by these enzymes, this compound forms a colored formazan product, indicating the presence and activity of the enzymes. This interaction is essential for assays that measure cell viability and metabolic activity .

Cellular Effects

This compound affects various types of cells by influencing their metabolic processes. It is commonly used in assays to assess cell viability, proliferation, and cytotoxicity. The compound impacts cell function by participating in redox reactions that are crucial for cellular respiration. This, in turn, affects cell signaling pathways, gene expression, and overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its reduction by cellular dehydrogenases to form a colored formazan product. This reduction process is facilitated by the transfer of electrons from the enzyme to the tetrazolium salt. The formation of the formazan product is a key indicator of enzyme activity and cellular metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its activity can degrade if exposed to light or high temperatures. Long-term studies have shown that the compound maintains its effectiveness in measuring cellular respiration and metabolic activity over extended periods, provided it is stored and handled correctly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively measures cellular metabolic activity without causing significant toxicity. At high doses, it may exhibit toxic effects, including cellular damage and altered metabolic processes. It is crucial to determine the appropriate dosage to avoid adverse effects while obtaining accurate measurements .

Metabolic Pathways

This compound is involved in metabolic pathways related to cellular respiration. It interacts with enzymes such as dehydrogenases, which play a role in the electron transport chain. The compound’s reduction to formazan is a part of the metabolic flux that indicates the activity of these enzymes and the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interaction with cellular components. It is taken up by cells and interacts with intracellular enzymes to form the formazan product. The distribution of the compound within tissues depends on factors such as cell type, metabolic activity, and the presence of specific transporters or binding proteins .

Subcellular Localization

This compound localizes within specific subcellular compartments where it interacts with enzymes involved in cellular respiration. The compound’s activity is influenced by its localization, as it needs to be in proximity to dehydrogenases to undergo reduction. Targeting signals or post-translational modifications may direct the compound to specific organelles, enhancing its effectiveness in measuring metabolic activity .

properties

IUPAC Name |

2,5-diphenyl-3-[4-[(E)-2-phenylethenyl]phenyl]tetrazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N4.ClH/c1-4-10-22(11-5-1)16-17-23-18-20-26(21-19-23)31-29-27(24-12-6-2-7-13-24)28-30(31)25-14-8-3-9-15-25;/h1-21H;1H/q+1;/p-1/b17-16+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKWFHYWNFCRCK-CMBBICFISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+]3=NC(=NN3C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+]3=NC(=NN3C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24387-36-8 | |

| Record name | NSC90482 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-diphenyl-3-(p-styrylphenyl)-2H-tetrazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

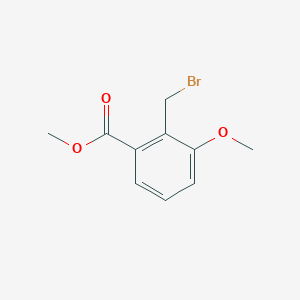

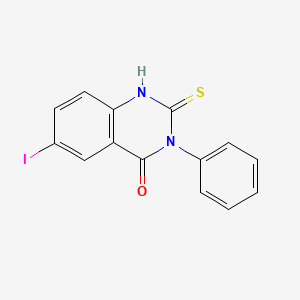

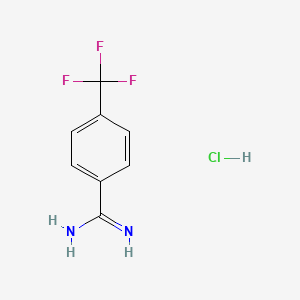

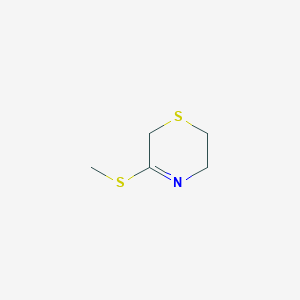

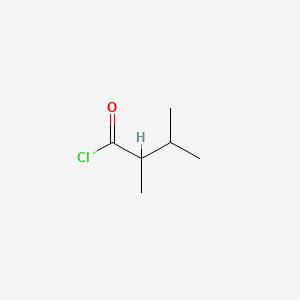

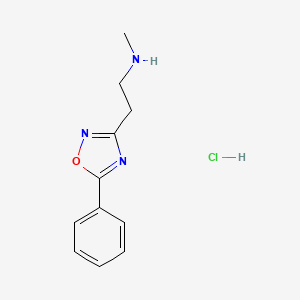

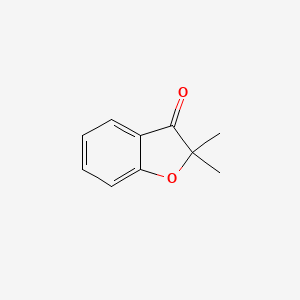

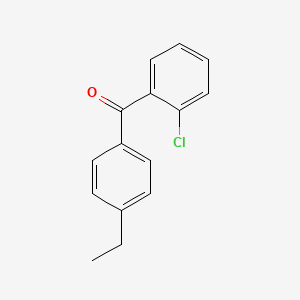

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylthieno[2,3-b]pyridin-4-amine](/img/structure/B1353876.png)